molecular formula C14H19N3O6S B5108287 diethyl {[5-(ethoxycarbonyl)-4-imino-1,4-dihydro-2-pyrimidinyl]thio}malonate

diethyl {[5-(ethoxycarbonyl)-4-imino-1,4-dihydro-2-pyrimidinyl]thio}malonate

Cat. No. B5108287
M. Wt: 357.38 g/mol
InChI Key: IAYMILCUXGQRJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl {[5-(ethoxycarbonyl)-4-imino-1,4-dihydro-2-pyrimidinyl]thio}malonate (DETCM) is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound has shown promising results in various studies, and its potential applications in the field of biochemistry and physiology have been explored.

Mechanism of Action

The exact mechanism of action of diethyl {[5-(ethoxycarbonyl)-4-imino-1,4-dihydro-2-pyrimidinyl]thio}malonate is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes involved in cancer cell growth. Additionally, diethyl {[5-(ethoxycarbonyl)-4-imino-1,4-dihydro-2-pyrimidinyl]thio}malonate has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
diethyl {[5-(ethoxycarbonyl)-4-imino-1,4-dihydro-2-pyrimidinyl]thio}malonate has been shown to have a variety of biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes involved in cancer cell growth, as well as induce apoptosis in cancer cells. Additionally, diethyl {[5-(ethoxycarbonyl)-4-imino-1,4-dihydro-2-pyrimidinyl]thio}malonate has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using diethyl {[5-(ethoxycarbonyl)-4-imino-1,4-dihydro-2-pyrimidinyl]thio}malonate in lab experiments is its ability to inhibit the growth of cancer cells in vitro. This makes it a potential candidate for further research in the development of cancer treatments. However, one limitation of using diethyl {[5-(ethoxycarbonyl)-4-imino-1,4-dihydro-2-pyrimidinyl]thio}malonate in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to develop targeted treatments.

Future Directions

There are several potential future directions for research involving diethyl {[5-(ethoxycarbonyl)-4-imino-1,4-dihydro-2-pyrimidinyl]thio}malonate. One potential direction is to further explore its potential as an anti-cancer agent, particularly in the development of targeted treatments for specific types of cancer. Additionally, further research could be done to better understand the compound's mechanism of action, which could lead to the development of more effective treatments. Finally, studies could be done to explore the potential use of diethyl {[5-(ethoxycarbonyl)-4-imino-1,4-dihydro-2-pyrimidinyl]thio}malonate in other areas of biochemistry and physiology, such as its potential as an antioxidant or anti-inflammatory agent.

Synthesis Methods

Diethyl {[5-(ethoxycarbonyl)-4-imino-1,4-dihydro-2-pyrimidinyl]thio}malonate can be synthesized through a multistep process involving the reaction of malonic acid with thiosemicarbazide, followed by the addition of ethyl chloroformate and ethyl cyanoacetate. This reaction produces the final product, diethyl {[5-(ethoxycarbonyl)-4-imino-1,4-dihydro-2-pyrimidinyl]thio}malonate, which can be purified through recrystallization.

Scientific Research Applications

Diethyl {[5-(ethoxycarbonyl)-4-imino-1,4-dihydro-2-pyrimidinyl]thio}malonate has been studied for its potential use in various scientific research applications. One such application is its use as a potential anti-cancer agent. Studies have shown that diethyl {[5-(ethoxycarbonyl)-4-imino-1,4-dihydro-2-pyrimidinyl]thio}malonate has the ability to inhibit the growth of cancer cells in vitro, making it a potential candidate for further research in the development of cancer treatments.

properties

IUPAC Name

diethyl 2-(4-amino-5-ethoxycarbonylpyrimidin-2-yl)sulfanylpropanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O6S/c1-4-21-11(18)8-7-16-14(17-10(8)15)24-9(12(19)22-5-2)13(20)23-6-3/h7,9H,4-6H2,1-3H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYMILCUXGQRJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N)SC(C(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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